TTK21 is a small molecule activator of the histone acetyltransferases CBP/p300. [, , , , , , , ] Histone acetyltransferases (HATs) are enzymes that play a crucial role in gene regulation by adding acetyl groups to histone proteins. This acetylation process modifies the structure of chromatin, making DNA more accessible for transcription. [, ] CBP (CREB-binding protein) and p300 are two closely related HATs involved in various cellular processes, including cell growth, differentiation, and synaptic plasticity. [, , , ]
TTK21 has been identified as a potent and selective activator of CBP/p300, showing promising results in preclinical studies for its potential therapeutic benefits in various neurological disorders. [, , , , , , , ]
TTK21 exerts its effects by directly activating the enzymatic activity of CBP/p300. [, , , , , , , ] This activation leads to increased histone acetylation, particularly at lysine residues. [, ] The enhanced histone acetylation promotes the expression of genes involved in neuronal plasticity, memory formation, and neuroprotection. [, , , , , , , ] For instance, TTK21 treatment has been shown to increase the expression of BDNF, a neurotrophin crucial for neuronal survival and differentiation. []
Furthermore, TTK21 has been found to modulate the expression of regeneration-associated genes (RAGs) in spinal cord injury models. [, , ] RAGs are crucial for promoting axon regeneration and functional recovery after injury.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: